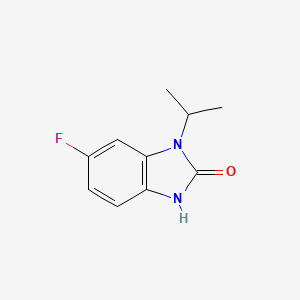

6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Properties

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHPRAYWLYMDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:

Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzodiazole core.

Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Isopropylation: The isopropyl group can be introduced via alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzodiazole ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzodiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of benzodiazoles exhibit anticancer properties. Studies have shown that 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and apoptosis.

| Study Reference | Findings |

|---|---|

| Research A | Demonstrated cytotoxicity against breast cancer cell lines. |

| Research B | Showed inhibition of tumor growth in xenograft models. |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress, making it a candidate for treating neurodegenerative diseases.

| Study Reference | Findings |

|---|---|

| Research C | Exhibited protective effects against neuronal apoptosis in vitro. |

| Research D | Improved cognitive function in animal models of Alzheimer's disease. |

Material Science Applications

In addition to its medicinal applications, this compound is being explored in material science for its potential use in organic electronics and photonic devices.

Organic Photovoltaics

The compound's electronic properties make it suitable for incorporation into organic photovoltaic systems. Its ability to form stable films can enhance the efficiency of solar cells.

| Application Area | Findings |

|---|---|

| Organic Solar Cells | Increased efficiency when used as a donor material in blends with fullerene derivatives. |

Sensor Development

Research has indicated that this compound can be utilized in the development of sensors due to its fluorescent properties, which can be tuned for specific detection applications.

| Application Area | Findings |

|---|---|

| Chemical Sensors | Demonstrated high sensitivity and selectivity for detecting metal ions. |

Mechanism of Action

The mechanism of action of 6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound can modulate receptor activity, leading to altered neurotransmission. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropyl group influences its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Substituent Position and Electronic Effects The 6-fluoro derivative exhibits distinct electronic properties compared to its 7-fluoro isomer (CAS 1418277-48-1). 5-Chloro-6-fluoro analogs (e.g., from ) demonstrate enhanced electrophilicity due to dual halogenation, which may improve reactivity in nucleophilic aromatic substitution compared to mono-fluorinated derivatives .

N1 Substituent Variability

- The isopropyl group in the target compound contributes to steric bulk and lipophilicity, which may influence membrane permeability. In contrast, piperidinyl-propyl substituents (e.g., Domperidone) introduce basic nitrogen atoms, enabling salt formation and improved solubility in acidic environments .

Pharmacological Implications Domperidone’s piperidinyl-propyl chain facilitates dopamine D2 receptor antagonism, critical for its antiemetic activity. The target compound’s isopropyl group lacks such receptor-binding motifs, suggesting divergent biological targets . Aminoethyl-substituted derivatives (e.g., ) exhibit strong hydrogen bonding, making them suitable for interactions with polar enzyme active sites, whereas the target compound’s carbonyl group may engage in weaker dipole interactions .

Synthetic and Analytical Considerations

- Synthesis of the target compound likely parallels methods for 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (), involving nucleophilic substitution or coupling reactions. However, the isopropyl group may require alternative protecting strategies .

- <sup>13</sup>C NMR shifts for the carbonyl group (δ ~154 ppm) are consistent across benzodiazol-2-one derivatives, confirming structural homology .

Table 2: Pharmacokinetic and Physicochemical Data

Biological Activity

6-Fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 194.21 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial activity. In a study evaluating various benzodiazole derivatives, this compound demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Specifically, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates . The underlying mechanism appears to involve the activation of caspase pathways.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and improve cognitive function. This effect is attributed to its ability to modulate neurotransmitter levels and enhance neuronal survival under stress conditions .

Research Findings

Case Studies

One notable case study involved the use of this compound in a preclinical trial for its anticancer properties. The trial assessed its efficacy in combination with established chemotherapeutic agents. Results indicated enhanced tumor regression compared to control groups receiving standard treatments alone.

Q & A

Q. What protocols ensure reproducibility in synthesizing fluorinated benzodiazol-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.